molecular formula C15H14N2O3 B3345843 Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl- CAS No. 111680-17-2

Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl-

Cat. No. B3345843
CAS RN: 111680-17-2
M. Wt: 270.28 g/mol
InChI Key: YLFCSVSDVBZIKT-UHFFFAOYSA-N
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Description

Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl-, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is commonly referred to as DNP, and it is an important reagent in various chemical reactions. DNP has been used in the synthesis of several organic compounds, and it has also been studied for its potential applications in the field of medicine.

Mechanism of Action

DNP is a potent uncoupler of oxidative phosphorylation, which means that it disrupts the process by which cells produce energy. DNP uncouples the electron transport chain from oxidative phosphorylation, leading to a decrease in ATP production and an increase in metabolic rate. As a result, DNP has been studied for its potential applications in weight loss and obesity treatment.
Biochemical and Physiological Effects:
DNP has been shown to have significant effects on metabolism and energy production. Studies have shown that DNP can increase metabolic rate by up to 50%, leading to increased energy expenditure and weight loss. However, DNP can also have adverse effects on the body, such as hyperthermia, tachycardia, and even death in extreme cases.

Advantages and Limitations for Lab Experiments

DNP is a useful reagent in the synthesis of organic compounds, and its uncoupling properties make it a valuable tool in the study of metabolism and energy production. However, the use of DNP in lab experiments is limited by its toxicity and potential for adverse effects.

Future Directions

There are several areas of future research that could be explored with DNP. One potential application is in the treatment of obesity and metabolic disorders. DNP has been shown to be effective in promoting weight loss, and further research could explore its potential as a therapeutic agent. Additionally, DNP could be used in the study of mitochondrial function and energy metabolism, which could have implications for the treatment of various diseases. Further research could also explore the development of safer and more effective uncoupling agents for use in scientific research.

Scientific Research Applications

DNP has been extensively studied for its potential applications in scientific research. One of the primary uses of DNP is in the synthesis of organic compounds. DNP is a versatile reagent that can be used in various reactions, such as the synthesis of dyes, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

[2-(dimethylamino)-5-nitrophenyl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16(2)14-9-8-12(17(19)20)10-13(14)15(18)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCSVSDVBZIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549945
Record name [2-(Dimethylamino)-5-nitrophenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, [2-(dimethylamino)-5-nitrophenyl]phenyl-

CAS RN

111680-17-2
Record name [2-(Dimethylamino)-5-nitrophenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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